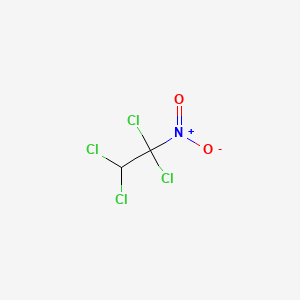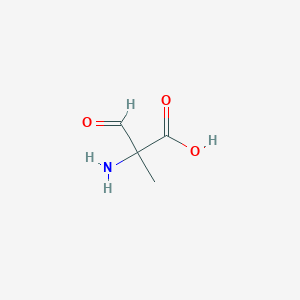
Lanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lanal is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. It is known for its complex structure and diverse reactivity, making it a valuable subject of study in organic chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lanal typically involves multiple steps, each requiring specific reagents and conditions. Common synthetic routes include:
Oxidation of Primary Alcohols: This method involves the oxidation of primary alcohols to aldehydes, which can then be further processed to form this compound.
Cleavage of Alkenes: Alkenes can be cleaved to form aldehydes and ketones, which are precursors to this compound.
Reduction of Esters: Esters can be reduced using diisobutylaluminum hydride to form aldehydes, which can then be converted to this compound.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation and reduction processes, utilizing catalysts and optimized reaction conditions to maximize yield and efficiency. Techniques such as preparative liquid chromatography are employed to purify the compound .
化学反応の分析
Types of Reactions
Lanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding acids or other oxidized derivatives.
Reduction: Reduction of this compound can yield alcohols or other reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate and chromium trioxide.
Reducing Agents: Such as diisobutylaluminum hydride and lithium aluminum hydride.
Catalysts: Various metal catalysts are used to facilitate reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields acids, while reduction can produce alcohols .
科学的研究の応用
Lanal has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Employed in biochemical assays and as a probe for studying biological pathways.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemicals and materials.
作用機序
The mechanism of action of Lanal involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor or activator, depending on its structure and the biological context . The pathways involved often include signal transduction and metabolic processes .
類似化合物との比較
Lanal can be compared with other similar compounds based on its structure and reactivity. Similar compounds include:
Aldehydes: Such as formaldehyde and acetaldehyde, which share similar functional groups.
Ketones: Such as acetone and butanone, which have similar reactivity.
Uniqueness
This compound’s uniqueness lies in its specific structural features and the range of reactions it can undergo. Its versatility makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C4H7NO3 |
|---|---|
分子量 |
117.10 g/mol |
IUPAC名 |
2-amino-2-methyl-3-oxopropanoic acid |
InChI |
InChI=1S/C4H7NO3/c1-4(5,2-6)3(7)8/h2H,5H2,1H3,(H,7,8) |
InChIキー |
FAPZBYSINYNXBF-UHFFFAOYSA-N |
正規SMILES |
CC(C=O)(C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


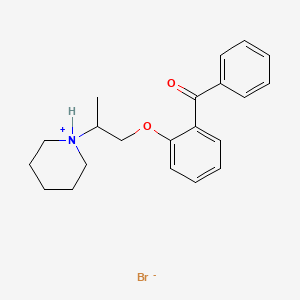
![2-(4-methylpiperazin-1-yl)-1-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-3-yl)ethanone;dihydrochloride](/img/structure/B13747372.png)
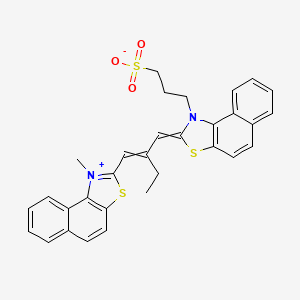

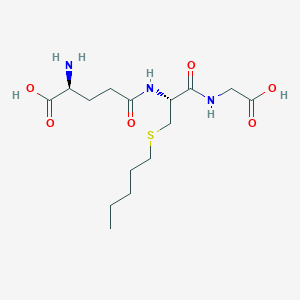
![[(1S)-1-(4-fluorophenyl)-5-oxo-5-[(4S)-2-oxo-4-phenyl-1,3-oxazolidin-3-yl]pentyl] acetate](/img/structure/B13747413.png)

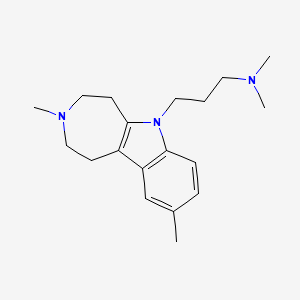
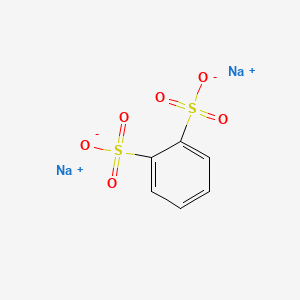
![N-(1-Naphthyl)-2-[(2-nitro-P-tolyl)azo]-3-oxo-3-phenylpropionamide](/img/structure/B13747428.png)
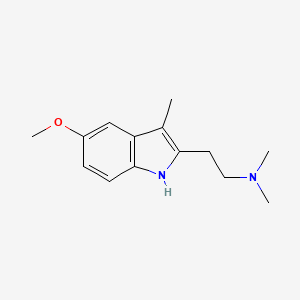
![3-Oxo-2-azaspiro[4.4]nonane-4-carboxylic acid](/img/structure/B13747432.png)
